N-(3,4-dimethoxyphenethyl)-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5/c1-32-21-10-9-17(14-23(21)33-2)11-12-27-24(31)16-30-15-19(18-6-3-4-7-20(18)30)25-28-29-26(35-25)22-8-5-13-34-22/h3-10,13-15H,11-12,16H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUJYWHHXHTURR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its structural characteristics, mechanisms of action, and findings from various studies.
Structural Characteristics
The compound can be described by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₅ |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 1105243-37-5 |
Research indicates that compounds containing the oxadiazole ring exhibit various biological activities, including antimicrobial and anticancer properties. The presence of the furan group in this compound may enhance its interaction with biological targets due to its electron-rich nature.
- Antimicrobial Activity : Oxadiazole derivatives have been reported to possess significant antimicrobial properties. For instance, studies have shown that 1,3,4-oxadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis . The mechanism often involves the inhibition of key enzymes involved in bacterial cell wall synthesis.
- Anticancer Properties : Compounds with indole and oxadiazole moieties have been explored for their anticancer effects. The indole structure is known for its role in modulating various signaling pathways associated with cancer proliferation and survival .
In Vitro Studies
Several studies have evaluated the biological activity of similar compounds, providing insights into their potential efficacy:
- Antimicrobial Efficacy : A study focusing on oxadiazole derivatives demonstrated that certain compounds exhibited strong inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The binding affinities were determined using molecular docking studies, revealing promising interactions with target enzymes .
- Cytotoxicity Assays : In vitro cytotoxicity assessments indicated that compounds with similar structural features to this compound showed significant activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were found to be in the micromolar range, suggesting that these compounds could serve as lead candidates for further development .
Case Studies
- Case Study on Antitubercular Activity : Dhumal et al. explored a series of 1,3,4-oxadiazole derivatives for their antitubercular activity. They identified several compounds that demonstrated potent activity against both active and dormant states of Mycobacterium bovis BCG .
- Cytotoxicity Profile : A study by Desai et al. investigated the cytotoxic effects of oxadiazole derivatives on human cancer cell lines. Results indicated that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its indole-oxadiazole-furan core. Below is a comparative analysis with key analogs:
Physicochemical and Pharmacokinetic Properties
- Collision Cross-Section (CCS): While direct data for the target compound are unavailable, structurally related N-(3,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide exhibits predicted CCS values of 223.9–235.6 Ų (adduct-dependent) .
- Lipophilicity : The 3,4-dimethoxyphenethyl group may enhance lipophilicity compared to simpler phenyl or thiazole derivatives, improving membrane permeability .
Q & A
Q. What are the key steps and reagents involved in synthesizing N-(3,4-dimethoxyphenethyl)-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide?
The synthesis typically involves multi-step organic reactions:
- Triazole/oxadiazole ring formation : Hydrazine derivatives and carbodiimides are used to construct the 1,3,4-oxadiazole core under reflux conditions .
- Indole functionalization : Friedel-Crafts alkylation or nucleophilic substitution introduces the indole moiety, often requiring Lewis acids like AlCl₃ .
- Amide coupling : The acetamide side chain is attached via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous solvents like DMF or THF .
- Purification : Chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using ethanol/water) ensures high purity (>95%) .
Q. How is the compound characterized to confirm its structural integrity and purity?
Advanced analytical techniques are employed:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at δ 3.7–3.9 ppm, indole protons at δ 7.1–7.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 506.2024) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content are validated within ±0.4% of theoretical values .
Q. What preliminary assays are used to evaluate its biological activity?
Initial screening focuses on:
- Enzyme inhibition : Assays against cyclooxygenase (COX) or lipoxygenase (LOX) using spectrophotometric methods (e.g., monitoring absorbance at 450 nm for LOX) .
- Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentrations (MIC) against S. aureus or E. coli .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the oxadiazole intermediate?
Systematic optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to toluene or ethers .
- Catalyst screening : ZnCl₂ or iodine improves oxadiazole formation rates by 20–30% .
- Temperature control : Reflux at 110–120°C minimizes side products (e.g., hydrazide byproducts) .
- Real-time monitoring : TLC or HPLC tracks reaction progress to terminate at peak yield .
Q. How do structural modifications (e.g., furan substitution) impact its pharmacological profile?
Comparative studies of analogs reveal:
- Furan vs. phenyl groups : The furan-2-yl moiety enhances COX-2 selectivity (IC₅₀ = 0.8 µM vs. 2.1 µM for phenyl) due to π-π stacking with hydrophobic enzyme pockets .
- Methoxy positioning : 3,4-Dimethoxyphenethyl improves blood-brain barrier permeability (logP = 2.8 vs. 1.9 for non-substituted derivatives) .
- Oxadiazole bioisosteres : Replacing oxadiazole with thiadiazole reduces cytotoxicity (IC₅₀ from 12 µM to 45 µM) but lowers enzymatic inhibition .
Q. What strategies resolve discrepancies in spectral data (e.g., unexpected NMR peaks)?
Contradictions are addressed via:
- Decoupling experiments : 2D NMR (COSY, HSQC) distinguishes overlapping signals from regioisomers .
- X-ray crystallography : Resolves ambiguity in substituent orientation (e.g., indole C3 vs. C5 attachment) .
- Computational modeling : DFT calculations predict ¹³C chemical shifts to validate assignments .
Q. How is the compound’s stability assessed under physiological conditions?
Stability studies include:
- pH-dependent degradation : Incubation in buffers (pH 1.2–7.4) at 37°C, monitored by HPLC. The compound shows <10% degradation at pH 7.4 over 24 hours but hydrolyzes rapidly in acidic conditions (t₁/₂ = 2.1 hours at pH 1.2) .
- Light/oxygen sensitivity : Storage under argon in amber vials prevents oxadiazole ring oxidation .
Methodological Notes
- Synthesis scalability : Multi-gram batches (>5 g) require flow chemistry setups to maintain consistency in exothermic steps (e.g., amide coupling) .
- Biological assay validation : Use positive controls (e.g., indomethacin for COX assays) and triplicate measurements to minimize variability .
- Data interpretation : Cross-reference spectral libraries (e.g., SciFinder) and collaborate with crystallography facilities for ambiguous cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
